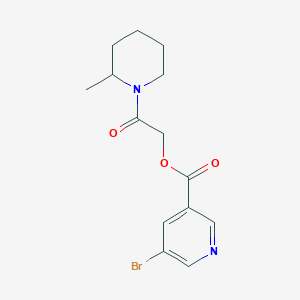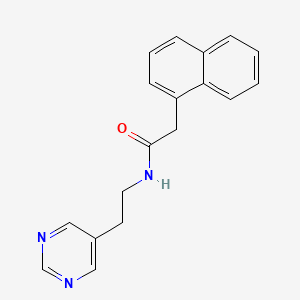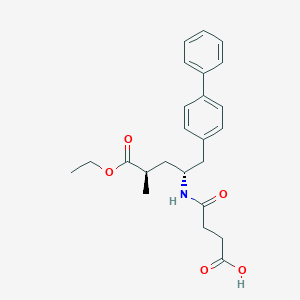
3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide, also known as MSB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MSB is a member of the sulfonylurea family of compounds, which are known for their ability to interact with ATP-sensitive potassium channels.
Aplicaciones Científicas De Investigación
Cardiac Electrophysiological Activity
3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide and its derivatives have been studied for their potential in cardiac electrophysiological activity. Research indicates that certain compounds in this category exhibit potency comparable to that of known selective class III agents, suggesting their potential utility in treating arrhythmias (Morgan et al., 1990).
Inhibition of Carbonic Anhydrases
The compound and its variants have shown promise as inhibitors of carbonic anhydrase isoenzymes. Studies reveal nanomolar half maximal inhibitory concentration (IC50) for these compounds, demonstrating their effectiveness in inhibiting different carbonic anhydrase isoenzymes with varying affinity (Supuran et al., 2013).
Metabolic Pathways
Research into the metabolism and excretion of related compounds, such as GDC-0449, provides insights into their metabolic pathways. This includes studies on oxidation and phase II glucuronidation or sulfation, contributing to our understanding of the drug metabolism and pharmacokinetics of these compounds (Yue et al., 2011).
Antiarrhythmic Activity
Several studies have focused on the synthesis and antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, closely related to 3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide. These compounds have shown potent class III antiarrhythmic activity and are devoid of effects on conduction, making them candidates for novel antiarrhythmic therapies (Ellingboe et al., 1992).
Remote Sulfonylation
The compound's derivatives have been used in remote sulfonylation reactions, demonstrating their utility in organic synthesis, particularly in creating environmentally friendly products with less unpleasant odor (Xia et al., 2016).
Electrochemical Oxidation
Research on the electrochemical oxidation of related compounds, like Indapamide, sheds light on the electrochemical properties of sulfonamide derivatives, which is crucial for developing electroanalytical methods (Legorburu et al., 1996).
Crystal Structure Analysis
Studies on crystal structure and Hirshfeld surface analysis of related compounds contribute to a better understanding of the molecular structure and intermolecular interactions of sulfonamide derivatives (Etsè et al., 2019).
Amidation and Imidation Reactions
Research into the copper-catalyzed amidation and imidation of unactivated alkanes with benzamides and sulfonamides, including compounds similar to 3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide, offers valuable insights into novel chemical reactions and synthetic methods (Tran et al., 2014).
Propiedades
IUPAC Name |
3-methylsulfonyl-N-(4-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-22(18,19)13-8-6-12(7-9-13)16-15(17)11-4-3-5-14(10-11)23(2,20)21/h3-10H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDNNLSYGOPDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)
![Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2589766.png)


![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)

![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)
![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)
![N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2589787.png)